molecular formula C20H28N4O B5051098 4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine

4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine

Cat. No.: B5051098
M. Wt: 340.5 g/mol
InChI Key: JBCJSRKIFRQCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine is a complex organic compound that features a piperidine ring, an oxane (tetrahydropyran) ring, and a benzyltriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine typically involves multiple steps, starting from readily available precursorsThis method involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the CuAAC reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the piperidine or oxane rings .

Scientific Research Applications

4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing the compound’s catalytic activity in various reactions. Additionally, the piperidine and oxane rings can interact with biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(benzyltriazolylmethyl)amine: This compound also features a triazole ring and is used as a ligand in coordination chemistry.

    4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Another triazole-containing compound with applications in medicinal chemistry.

Uniqueness

4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine is unique due to its combination of a piperidine ring, an oxane ring, and a benzyltriazole moiety. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-[(4-benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-2-4-17(5-3-1)14-19-16-24(22-21-19)15-18-6-10-23(11-7-18)20-8-12-25-13-9-20/h1-5,16,18,20H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJSRKIFRQCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)CC3=CC=CC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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